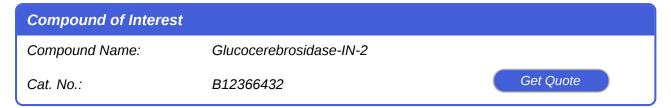


Application Notes and Protocols: Measuring the Efficacy of Glucocerebrosidase-IN-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocerebrosidase (GCase, GBA) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1][2][3][4] Deficient GCase activity, resulting from mutations in the GBA1 gene, leads to the lysosomal storage disorder Gaucher disease (GD) and is a significant genetic risk factor for Parkinson's disease (PD).[1][4][5] The pathological hallmark of GCase deficiency is the accumulation of its substrates, primarily GlcCer and its deacylated form, glucosylsphingosine (GlcSph), within lysosomes. This accumulation disrupts lysosomal function and contributes to cellular pathology.[1][4][6]

Glucocerebrosidase-IN-2 is a quinazoline analog that acts as an inhibitor of GCase.[7] It has shown potential as a pharmacological chaperone, a class of small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome. This document provides detailed protocols for assessing the efficacy of **Glucocerebrosidase-IN-2** in both enzymatic and cell-based assays.

Compound Profile: Glucocerebrosidase-IN-2

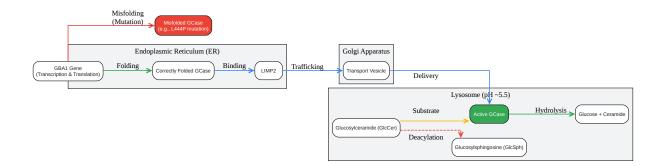


| Property | Value | Reference |
|--------------------|---|-----------|
| Compound Type | Quinazoline analogue, Glucocerebrosidase (GCase) inhibitor | [7] |
| Reported Activity | AC50 of 25.29 μM for inhibition of 4-methylumbelliferone β-D-glucopyranoside (4MU) hydrolysis in N370S mutant tissues | [7] |
| Proposed Mechanism | Potential pharmacological chaperone for mutant GCase | [7] |

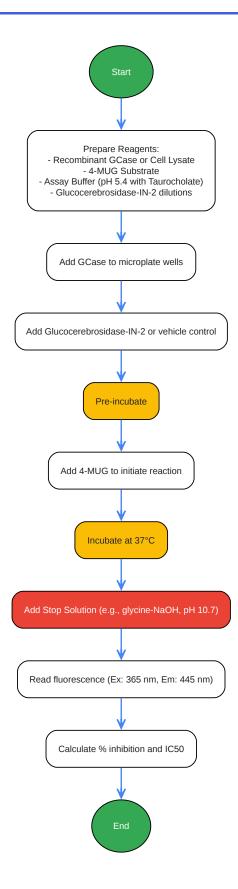
Signaling Pathway of Glucocerebrosidase

The primary role of GCase is within the lysosome, where it is a key enzyme in the catabolism of glycosphingolipids. Its trafficking from the endoplasmic reticulum (ER) to the lysosome is a critical process for its function.

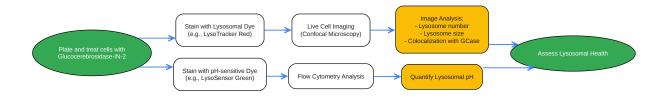












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